

The Pharmacokinetic Profile of R-1 Methanandamide Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *R-1 Methanandamide Phosphate*

Cat. No.: *B560355*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-1 Methanandamide Phosphate is a synthetic, water-soluble prodrug of (R)-methanandamide (also known as AM356), a potent and metabolically stable analog of the endocannabinoid anandamide. As a selective agonist for the cannabinoid receptor 1 (CB1), (R)-methanandamide holds significant interest for therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetic profile of **R-1 Methanandamide Phosphate**, focusing on its conversion to the active moiety, (R)-methanandamide, and the subsequent absorption, distribution, metabolism, and excretion characteristics of the active compound. This document also details relevant experimental protocols and signaling pathways to support further research and development.

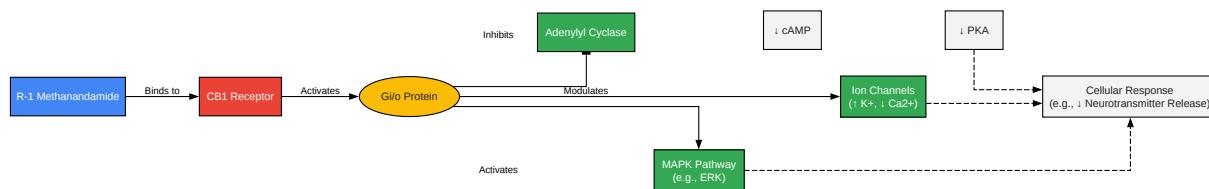
Physicochemical and Pharmacokinetic Properties

Due to its nature as a prodrug, the pharmacokinetic profile of **R-1 Methanandamide Phosphate** is largely characterized by its rapid conversion to the active compound, (R)-methanandamide. The available data on the physicochemical properties of the prodrug and the qualitative pharmacokinetic parameters of the active metabolite are summarized below.

Table 1: Physicochemical Properties of **R-1 Methanandamide Phosphate** and (R)-Methanandamide

Property	R-1 Methanandamide Phosphate	(R)- Methanandamide (AM356)	Reference(s)
Chemical Name	N-(2-phosphate-1R-methylethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide	N-(2-hydroxy-1R-methylethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide	[1]
Molecular Formula	C ₂₃ H ₄₀ NO ₅ P	C ₂₃ H ₃₉ NO ₂	[1]
Molecular Weight	441.5 g/mol	361.6 g/mol	[1]
Aqueous Solubility	High (>16,500-fold increase over parent compound at pH 7.4)	Low	[2]
Receptor Selectivity	-	Selective CB1 agonist (Ki values of 17.9-28.3 nM for CB1 and 815-868 nM for CB2)	[3] [4]

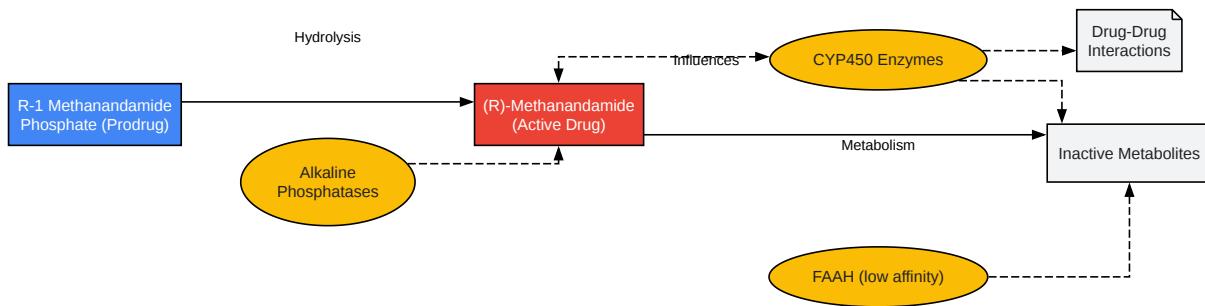
Table 2: Qualitative Pharmacokinetic Profile of (R)-Methanandamide

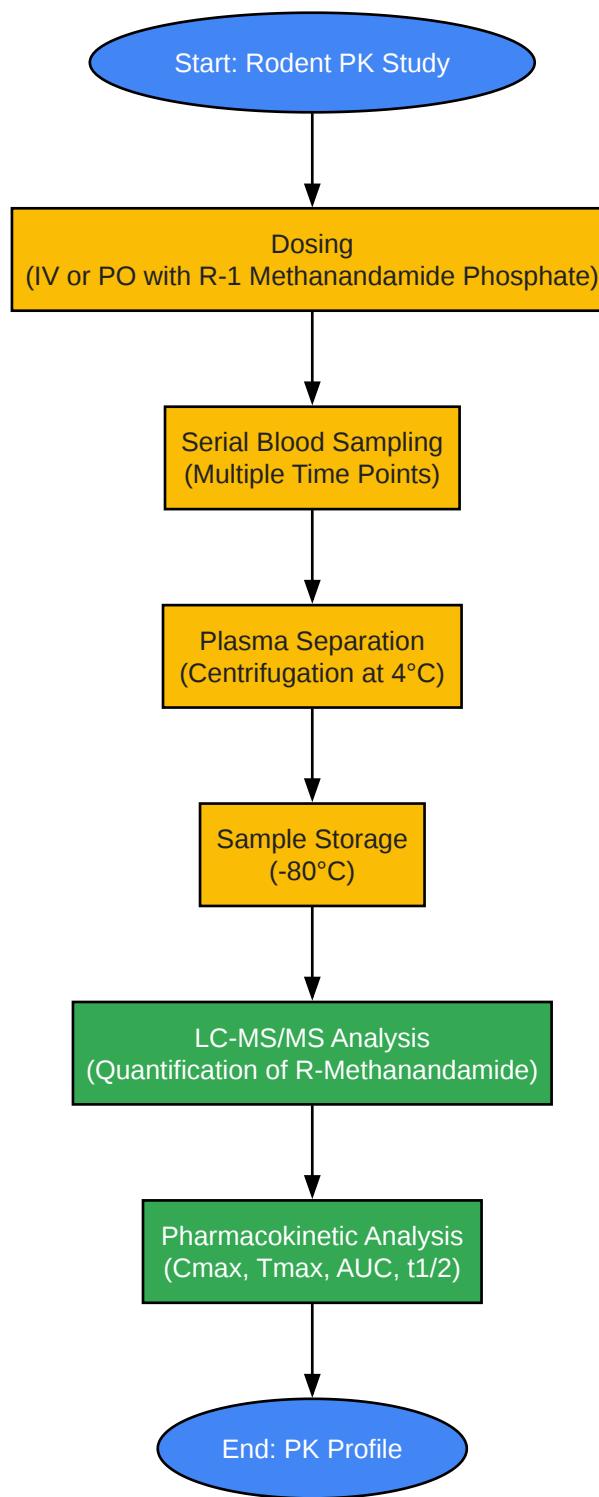

Parameter	Description	Reference(s)
Absorption	<p>Following administration of the prodrug, the active form, (R)-methanandamide, is expected to be systemically available.</p> <p>Intravenous administration in squirrel monkeys has been studied. Intraperitoneal administration in rats has also been documented.</p>	[5][6][7]
Distribution	<p>Specific tissue distribution data for (R)-methanandamide is not readily available. As a lipophilic compound, it is expected to distribute into tissues.</p>	
Metabolism	<p>(R)-methanandamide is significantly more resistant to hydrolysis by fatty acid amide hydrolase (FAAH) compared to anandamide, leading to a longer duration of action. It may interact with the cytochrome P450 (CYP450) enzyme system, potentially affecting the metabolism of other drugs.</p>	[3][5][6][7]
Excretion	<p>The routes and extent of excretion for (R)-methanandamide and its metabolites have not been detailed in the available literature.</p>	
Half-life	<p>While specific quantitative data is unavailable, qualitative evidence points to a</p>	[6]

significantly longer half-life than anandamide. In rats, the motor-inhibiting effects of (R)-methanandamide persisted for up to 180 minutes, whereas anandamide's effects were absent after 60 minutes.

Note: Quantitative pharmacokinetic data such as Cmax, Tmax, AUC, clearance, and bioavailability for (R)-methanandamide are not publicly available in the reviewed literature.

Signaling Pathways


(R)-methanandamide exerts its effects primarily through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). The binding of (R)-methanandamide to the CB1 receptor initiates a cascade of intracellular signaling events.



[Click to download full resolution via product page](#)

Caption: CB1 Receptor Signaling Pathway.

The metabolic pathway of (R)-methanandamide, while more stable than anandamide, is still of importance. Its resistance to FAAH is a key feature.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. Endogenous ethanolamide analysis in human plasma using HPLC tandem MS with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. currentseparations.com [currentseparations.com]
- 5. The Endogenous Cannabinoid Anandamide and Its Synthetic Analog R(+)-Methanandamide Are Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extrapyramidal effects of methanandamide, an analog of anandamide, the endogenous CB1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rediviva.sav.sk [rediviva.sav.sk]
- To cite this document: BenchChem. [The Pharmacokinetic Profile of R-1 Methanandamide Phosphate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b560355#pharmacokinetic-profile-of-r-1-methanandamide-phosphate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com